N,4-Dimethyl-1-phenylpentan-1-amine
Overview
Description
N,4-Dimethyl-1-phenylpentan-1-amine is a chemical compound that belongs to the class of amines. It is characterized by its molecular formula C13H21N and a molecular weight of 191.31 g/mol . This compound is used in various fields, including medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,4-Dimethyl-1-phenylpentan-1-amine typically involves the alkylation of an appropriate amine precursor with a suitable alkyl halide. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N,4-Dimethyl-1-phenylpentan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles to form substituted amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Secondary or tertiary amines.
Substitution: Substituted amines.
Scientific Research Applications
N,4-Dimethyl-1-phenylpentan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of N,4-Dimethyl-1-phenylpentan-1-amine involves its interaction with specific molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- N-Methyl-1-phenylpentan-1-amine
- N,N-Dimethyl-1-phenylpentan-1-amine
- N-Ethyl-1-phenylpentan-1-amine
Comparison: N,4-Dimethyl-1-phenylpentan-1-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and metabolic pathways .
Properties
IUPAC Name |
N,4-dimethyl-1-phenylpentan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N/c1-11(2)9-10-13(14-3)12-7-5-4-6-8-12/h4-8,11,13-14H,9-10H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZKWDXWGOKBCQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C1=CC=CC=C1)NC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20586098 | |
Record name | N,4-Dimethyl-1-phenylpentan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20586098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
912907-08-5 | |
Record name | N,4-Dimethyl-1-phenylpentan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20586098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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